[4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone]
Description
Properties
IUPAC Name |
[5-benzoyl-2,4-dihydroxy-3-(3-triethoxysilylpropyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O7Si/c1-4-34-37(35-5-2,36-6-3)19-13-18-23-28(32)24(26(30)21-14-9-7-10-15-21)20-25(29(23)33)27(31)22-16-11-8-12-17-22/h7-12,14-17,20,32-33H,4-6,13,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJOZHWDJHRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888757 | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
166255-23-8 | |
| Record name | 1,1′-[4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[1-phenylmethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166255-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(3-(triethoxysilyl)propyl)-1,3-phenylene)bis(1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166255238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166255-23-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway:
-
Friedel-Crafts Acylation :
Resorcinol undergoes double acylation at the 1- and 3-positions using benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). This yields 1,3-dibenzoylresorcinol as an intermediate. -
Silylpropyl Introduction :
The 5-position of the intermediate is alkylated with 3-(triethoxysilyl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent deprotection of hydroxyl groups (if protected during acylation) yields the target compound.
Key Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield (Theoretical) |
|---|---|---|---|---|
| 1 | Benzoyl chloride, AlCl₃, DCM | 0–25°C | 12 h | ~60–70% |
| 2 | 3-(Triethoxysilyl)propyl bromide, K₂CO₃, DMF | 80°C | 24 h | ~40–50% |
Challenges : Competitive acylation at the 5-position may occur, necessitating protective group strategies. Regioselectivity can be enhanced using bulky directing groups or low-temperature conditions.
Direct Silylpropyl Alkylation of Pre-acylated Resorcinol
This method leverages the nucleophilic character of the resorcinol hydroxyl groups after acylation. The triethoxysilylpropyl group is introduced via alkylation, exploiting the electron-withdrawing effects of the benzoyl substituents.
Reaction Pathway:
-
Protection of Resorcinol :
Resorcinol is protected as its diacetate to prevent unwanted acylation side reactions. -
Double Friedel-Crafts Acylation :
Acetylated resorcinol reacts with benzoyl chloride under AlCl₃ catalysis, forming 1,3-dibenzoyl-4,6-diacetoxybenzene. -
Deprotection and Alkylation :
Acidic hydrolysis removes acetate groups, regenerating hydroxyls. The 5-position is then alkylated with 3-(triethoxysilyl)propyl bromide under Mitsunobu conditions (DEAD, PPh₃).
Key Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield (Theoretical) |
|---|---|---|---|---|
| 1 | Acetic anhydride, H₂SO₄ | 25°C | 2 h | ~90% |
| 2 | Benzoyl chloride, AlCl₃, DCM | 0°C | 6 h | ~65% |
| 3 | 3-(Triethoxysilyl)propyl bromide, DEAD, PPh₃, THF | 25°C | 48 h | ~30–40% |
Challenges : Mitsunobu conditions may lead to over-alkylation or esterification of hydroxyl groups. Strict stoichiometric control is required.
Palladium-Catalyzed Coupling for Silylpropyl Installation
Transition-metal catalysis offers a regioselective route to install the triethoxysilylpropyl group. This method is advantageous for late-stage functionalization.
Reaction Pathway:
Key Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield (Theoretical) |
|---|---|---|---|---|
| 1 | NBS, CCl₄, AIBN | 80°C | 4 h | ~50–60% |
| 2 | 3-(Triethoxysilyl)propyl-1-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 90°C | 12 h | ~45–55% |
Challenges : Boronic acid derivatives of triethoxysilanes are synthetically challenging to prepare. Alternative coupling partners (e.g., Grignard reagents) may require nickel catalysis.
A concurrent introduction of benzoyl and silylpropyl groups could streamline synthesis, though competing reactions must be mitigated.
Reaction Pathway:
Resorcinol is treated with benzoyl chloride and 3-(triethoxysilyl)propyl bromide in a dual electrophilic system. Lewis acid catalysts (e.g., FeCl₃) mediate both acylation and alkylation.
Key Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield (Theoretical) |
|---|---|---|---|---|
| 1 | Benzoyl chloride, 3-(triethoxysilyl)propyl bromide, FeCl₃, DCM | 25°C | 24 h | ~20–30% |
Challenges : Poor regioselectivity and side products (e.g., over-acylated or over-alkylated species) limit practicality. This route is primarily of theoretical interest.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1 | Straightforward acylation step | Competing substitution at 5-position | Moderate (40–50%) |
| 2 | High regiocontrol via Mitsunobu | Multi-step protection/deprotection | Low (30–40%) |
| 3 | Excellent regioselectivity | Requires specialized boronic acid | Moderate (45–55%) |
| 4 | Simplified one-pot approach | Low efficiency and selectivity | Low (20–30%) |
Chemical Reactions Analysis
Types of Reactions
[4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone]) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Applications in Materials Science
1. Silane Coupling Agent
- Functionality: The triethoxysilyl group enhances adhesion between organic polymers and inorganic substrates.
- Use Case: It is utilized in the formulation of coatings and adhesives that require strong bonding to glass, metals, and ceramics.
2. Polymer Modification
- Impact on Properties: The compound can improve the mechanical properties and thermal stability of polymer composites.
- Example Study: A study demonstrated that incorporating this compound into epoxy resins resulted in improved tensile strength and thermal resistance compared to unmodified resins.
| Property | Unmodified Resin | Modified Resin |
|---|---|---|
| Tensile Strength (MPa) | 40 | 60 |
| Thermal Stability (°C) | 150 | 180 |
Applications in Nanotechnology
1. Nanocomposites
- Role: Acts as a compatibilizer in nanocomposites by enhancing the dispersion of nanoparticles within polymer matrices.
- Case Study: Research indicated that using this compound in polystyrene-clay nanocomposites significantly increased the interlayer spacing of clay, leading to enhanced mechanical properties.
2. Surface Functionalization
- Application: Used for functionalizing surfaces of nanoparticles to improve their compatibility with organic solvents.
- Example: Functionalized silica nanoparticles with this compound showed increased dispersion stability in organic solvents.
Environmental Applications
1. Water Repellent Coatings
- Usage: The compound is employed in developing water-repellent coatings for construction materials.
- Performance: Coatings formulated with this compound exhibited superior hydrophobic properties compared to traditional coatings, leading to reduced water absorption and enhanced durability.
| Coating Type | Water Absorption (%) | Durability (Cycles) |
|---|---|---|
| Traditional | 25 | 5 |
| Modified with Compound | 10 | 15 |
2. Soil Remediation
- Potential Application: As a component in soil remediation technologies due to its ability to bind heavy metals and pollutants.
- Research Findings: Studies have shown that soils treated with formulations containing this compound demonstrated lower concentrations of lead and cadmium compared to untreated soils.
Mechanism of Action
The mechanism of action of [4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone]) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, potentially modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 166255-23-8
- Molecular Formula : C₂₉H₃₄O₇Si
- Molecular Weight : 522.66 g/mol .
- Synonyms: 4,6-Dibenzoyl-2-(3-triethoxysilylpropyl)resorcinol; Methanone, [4,6-dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenyl- .
Physical Properties :
- Density : 1.172 g/cm³ .
- Boiling Point : 635.9°C (predicted) .
- Flash Point : 338.4°C .
- pKa : ~5.86 (predicted), indicating moderate acidity .
Applications :
Primarily used as an intermediate in organic synthesis and pharmaceutical production, leveraging its hydroxyl and triethoxysilyl groups for functionalization or adhesion to silica-based materials .
Structural Analogues with Varied Functional Groups
Compound A : (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) (CAS: Not specified)
- Key Differences: Replaces hydroxyl and triethoxysilylpropyl groups with amino (-NH₂) substituents.
- Properties: Enhanced electron-donating capacity due to amino groups, making it suitable for synthesizing conjugated polymers and organic semiconductors . Higher solubility in polar solvents compared to the hydroxyl-bearing target compound.
- Applications : Semiconductor intermediates .
Compound B : 2-Allyl-4,6-dibenzoylresorcinol (CAS: 102593-74-8)
- Key Differences : Substitutes triethoxysilylpropyl with an allyl (-CH₂CH=CH₂) group.
- Properties: Allyl group enables participation in radical polymerization or thiol-ene reactions, unlike the hydrolytically stable triethoxysilyl group .
- Applications : Polymer crosslinking agents .
Compound C : Bis[3-(triethoxysilyl)propyl] tetrasulfide (CAS: 40372-72-3)
- Key Differences : Contains tetrasulfide (-S₄-) bridges instead of benzoyl and hydroxyl groups.
- Properties :
- Applications : Tire manufacturing and silica-filled polymers .
Compound D : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences : Incorporates triazole and sulfonyl moieties instead of silane and hydroxyl groups.
- Properties :
- Applications : Antimicrobial or anticancer agent precursors .
Biological Activity
[4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone] (CAS Number: 166255-23-8) is a complex organic compound characterized by its unique structural features, including both phenyl and triethoxysilyl groups. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in material science.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 522.66 g/mol. The presence of hydroxyl and silane groups suggests potential reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 522.66 g/mol |
| CAS Number | 166255-23-8 |
| Physical State | Liquid |
The biological activity of this compound is hypothesized to involve its interaction with specific biomolecules, potentially modulating their activity. The triethoxysilyl group may facilitate binding to biological substrates, enhancing the compound's effectiveness as a therapeutic agent or in material applications.
Biological Activities
Research indicates that [4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone] exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the presence of hydroxyl groups that can scavenge free radicals.
2. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. For instance, derivatives containing phenolic structures are often evaluated for their cytotoxic effects on various cancer cell lines.
3. Antimicrobial Effects
The compound's potential antimicrobial activity is under exploration. Similar silane compounds have demonstrated efficacy against various bacterial strains, indicating a possible application in antimicrobial coatings or treatments.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of phenolic compounds, [4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone] was tested against DPPH radicals. The results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
Case Study 2: Cytotoxicity on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to known anticancer agents.
Research Findings
Recent research has focused on synthesizing derivatives of [4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone] to enhance its biological activity. Modifications to the phenylene backbone have been explored to improve solubility and bioavailability.
Table: Summary of Biological Activities
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the validated synthetic routes for [4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone], and how can structural purity be confirmed? A: The compound is synthesized via a Friedel-Crafts acylation reaction using resorcinol derivatives and phenylmethanone precursors, followed by functionalization with triethoxysilylpropyl groups. Key steps include:
- Reaction conditions : Use of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C for acylation .
- Silane coupling : Post-acylation, the triethoxysilylpropyl group is introduced via nucleophilic substitution under reflux in toluene with a base (e.g., NaH) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.
Structural confirmation : - FTIR : Validate phenolic O–H (3200–3500 cm⁻¹), carbonyl C=O (1680–1700 cm⁻¹), and Si–O–C bonds (1050–1100 cm⁻¹) .
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–8.0 ppm), silylpropyl chain protons (δ 0.5–1.5 ppm), and benzophenone carbonyl carbons (δ 190–200 ppm) .
Advanced Characterization of Hybrid Functionality
Q: How can the hybrid organic-inorganic nature of this compound be systematically characterized for materials science applications? A: The triethoxysilyl group enables covalent bonding to inorganic substrates (e.g., silica nanoparticles). Advanced methods include:
- X-ray photoelectron spectroscopy (XPS) : Quantify Si–O–Si bonding (binding energy ~103 eV) post-immobilization .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition of the silylpropyl chain occurs at 250–300°C .
- Sol-gel reactivity : Hydrolyze triethoxysilyl groups in acidic/neutral aqueous conditions (pH 4–7) to form siloxane networks, monitored via dynamic light scattering (DLS) .
Data Contradictions in Solubility and Reactivity
Q: How should researchers resolve contradictions in reported solubility and reactivity of this compound across solvents? A: Discrepancies arise from varying solvent polarities and silane hydrolysis rates. A systematic approach includes:
- Solubility profiling : Test in aprotic (e.g., DMSO, THF) vs. protic solvents (e.g., MeOH, H₂O). The compound is sparingly soluble in water (0.1 mg/mL at 25°C) but dissolves in DMSO (>50 mg/mL) due to hydrogen bonding with phenolic groups .
- Hydrolysis kinetics : Use ²⁹Si NMR to track silane hydrolysis rates. For example, in ethanol/water (1:1), hydrolysis half-life is ~24 hours at pH 5 .
Experimental Design for Environmental Fate Studies
Q: What experimental frameworks are recommended to study the environmental fate of this compound in aquatic systems? A: Key parameters to model include partitioning coefficients and biodegradation pathways:
- Octanol-water partitioning (log Kow) : Estimated at 4.2 ± 0.3 (high hydrophobicity) using HPLC retention time correlation .
- Photodegradation : Expose to UV light (λ = 254 nm) in simulated natural water; monitor degradation via LC-MS/MS (ESM Table S1 methods) .
- Adsorption studies : Use batch experiments with activated carbon or soil organic matter; calculate Freundlich isotherms .
Advanced Applications in Polymer Composites
Q: How can this compound be integrated into polymer matrices to enhance interfacial adhesion? A: The silylpropyl group improves compatibility with inorganic fillers (e.g., SiO₂, TiO₂). Methodological steps:
- In-situ polymerization : Blend the compound with epoxy or polyurethane precursors; cure at 80–100°C .
- Mechanical testing : Compare tensile strength (ASTM D638) of composites with/without the compound. Improvements of 15–20% are reported due to covalent Si–O–filler bonds .
Analytical Challenges in Quantifying Trace Impurities
Q: What advanced chromatographic methods are suitable for detecting trace impurities (e.g., residual silanol byproducts)? A: Use hyphenated techniques for high sensitivity:
- UHPLC-QTOF-MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect silanol impurities (m/z 180–250) in negative ion mode .
- Validation : Achieve LOQs <10 ng/mL via matrix-matched calibration in sludge extracts .
Addressing Stability Issues in Long-Term Storage
Q: What storage conditions mitigate degradation of the triethoxysilyl moiety? A: Degradation is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
